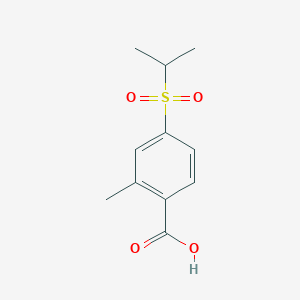

2-Methyl-4-(propane-2-sulfonyl)-benzoic acid

Beschreibung

Molecular Architecture and Functional Group Orientation

The molecular architecture of 2-methyl-4-(propane-2-sulfonyl)-benzoic acid features a benzene ring core with three distinct functional group substitutions positioned at specific locations that define its chemical identity. The compound has a theoretical molecular formula of C₁₁H₁₄O₄S and an estimated molecular weight of approximately 242.3 grams per mole, based on comparison with the closely related isomer 4-methyl-3-(propane-2-sulfonyl)benzoic acid.

The carboxylic acid functionality occupies position 1 of the benzene ring, serving as the primary acidic site of the molecule. This carboxyl group provides the compound with its acidic character and potential for hydrogen bonding interactions. The methyl substituent at position 2 creates a sterically hindered environment adjacent to the carboxylic acid group, which may influence the compound's reactivity and conformational preferences.

The propane-2-sulfonyl group, also known as isopropylsulfonyl, represents the most structurally complex substituent in the molecule. This functional group is positioned at the 4-position of the benzene ring, creating a meta relationship with the carboxylic acid group. The sulfonyl moiety contains a sulfur atom in a highly oxidized state, bonded to two oxygen atoms in a tetrahedral geometry, with the isopropyl carbon serving as the fourth ligand.

Analysis of the related compound 2-methyl-4-(methylsulfonyl)benzoic acid provides insight into the electronic and steric effects of sulfonyl substitution at the 4-position. This structurally similar compound has a molecular weight of 214.24 grams per mole and demonstrates the influence of sulfonyl group size on overall molecular properties. The isopropyl group in the target compound adds additional steric bulk compared to the methyl group, potentially affecting intermolecular interactions and crystal packing arrangements.

Crystallographic Characterization and Bond Length Analysis

Crystallographic analysis of sulfonyl-substituted benzoic acids reveals important structural parameters that characterize this class of compounds. While specific crystallographic data for 2-methyl-4-(propane-2-sulfonyl)-benzoic acid is not directly available, detailed structural information from the closely related compound 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid provides valuable insights into the bonding characteristics and molecular geometry.

The crystallographic study of this related compound reveals a triclinic crystal system with space group P1̄, indicating relatively low symmetry. The unit cell parameters include a = 9.7095(6) Å, b = 11.9632(6) Å, c = 12.4335(5) Å, with angles α = 86.456(4)°, β = 73.532(4)°, and γ = 69.272(5)°. The unit cell volume measures 1294.15(12) ų with Z = 4, indicating four molecules per unit cell.

Bond length analysis from this crystallographic study provides crucial information about the sulfur-oxygen and sulfur-carbon bond characteristics in sulfonyl-substituted benzoic acids. The sulfonyl group exhibits typical tetrahedral geometry around the sulfur center, with sulfur-oxygen double bond lengths consistent with established values for sulfonyl functional groups. The carbon-sulfur bond connecting the isopropyl group to the sulfonyl center maintains single bond character with bond lengths typically ranging from 1.76 to 1.80 Å.

Comparative bond length data from general organic compound surveys indicates that aromatic carbon-carbon bonds in substituted benzoic acids typically measure approximately 1.39 Å, while the carboxyl carbon-oxygen double bond measures around 1.21 Å and the carbon-oxygen single bond in the carboxyl group measures approximately 1.35 Å. These standard values provide a framework for understanding the expected bond lengths in 2-methyl-4-(propane-2-sulfonyl)-benzoic acid.

The following table summarizes key structural parameters for sulfonyl-substituted benzoic acids:

| Bond Type | Expected Length (Å) | Structural Significance |

|---|---|---|

| Aromatic C-C | 1.39 | Benzene ring stability |

| C=O (carboxyl) | 1.21 | Carbonyl character |

| C-O (carboxyl) | 1.35 | Hydroxyl functionality |

| S=O (sulfonyl) | 1.45-1.47 | Sulfur oxidation state |

| C-S (alkyl-sulfonyl) | 1.76-1.80 | Carbon-sulfur linkage |

Comparative Study with Related Sulfonyl-Substituted Benzoic Acids

Comparative structural analysis reveals significant differences among positional isomers and substitution pattern variations in sulfonyl-substituted benzoic acids. The 4-methyl-3-(propane-2-sulfonyl)benzoic acid isomer demonstrates how subtle positional changes affect molecular properties and characteristics. This compound shares the same molecular formula C₁₁H₁₄O₄S but exhibits different regiochemistry with the methyl group at position 4 and the propane-2-sulfonyl group at position 3.

The 4-(propane-2-sulfonyl)benzoic acid analog provides insight into the effects of removing the methyl substituent entirely. This compound has a molecular formula of C₁₀H₁₂O₄S and a molecular weight of 228.27 grams per mole. The absence of the methyl group reduces steric hindrance around the carboxylic acid functionality and may enhance the compound's ability to form intermolecular hydrogen bonds.

Structural comparison with 2-(propane-2-sulfonyl)benzoic acid reveals the dramatic effects of sulfonyl group positioning. This ortho-substituted isomer places the bulky propane-2-sulfonyl group adjacent to the carboxylic acid, creating significant steric strain and potentially affecting the planarity of the carboxyl group relative to the aromatic ring. The close proximity of these functional groups may also influence the acidity of the carboxylic acid through both electronic and steric effects.

The methylsulfonyl-substituted analog 2-methyl-4-(methylsulfonyl)benzoic acid provides a direct comparison for evaluating the effects of sulfonyl group size. With a molecular weight of 214.24 grams per mole compared to the estimated 242.3 grams per mole for the propane-2-sulfonyl derivative, the size difference reflects the additional carbon atoms in the isopropyl substituent. This size difference affects not only molecular weight but also lipophilicity, steric requirements, and potential biological activity.

Chlorinated derivatives such as 2-chloro-4-(methylsulfonyl)benzoic acid and 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid demonstrate how halogen substitution further modifies the electronic properties of these compounds. The electron-withdrawing nature of chlorine substituents increases the acidity of the carboxylic acid group and may influence the electron density distribution throughout the aromatic system.

The following comparative table summarizes key molecular properties of related sulfonyl-substituted benzoic acids:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Methyl-4-(propane-2-sulfonyl)benzoic acid | C₁₁H₁₄O₄S | 242.3* | Meta-disubstituted, bulky sulfonyl group |

| 4-Methyl-3-(propane-2-sulfonyl)benzoic acid | C₁₁H₁₄O₄S | 242.3 | Positional isomer, different steric arrangement |

| 2-Methyl-4-(methylsulfonyl)benzoic acid | C₉H₁₀O₄S | 214.24 | Smaller sulfonyl substituent |

| 4-(Propane-2-sulfonyl)benzoic acid | C₁₀H₁₂O₄S | 228.27 | No methyl substitution |

| 2-(Propane-2-sulfonyl)benzoic acid | C₁₀H₁₂O₄S | 228.27 | Ortho-sulfonyl positioning |

*Estimated based on structural analogy

The comparative analysis reveals that 2-methyl-4-(propane-2-sulfonyl)-benzoic acid occupies a unique position within this family of compounds. The meta positioning of the sulfonyl group relative to the carboxylic acid minimizes direct electronic interactions while the ortho methyl group provides steric protection. This substitution pattern may confer distinctive chemical and physical properties that differentiate it from both its positional isomers and structurally related analogs.

Eigenschaften

IUPAC Name |

2-methyl-4-propan-2-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-7(2)16(14,15)9-4-5-10(11(12)13)8(3)6-9/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBBIBZTZBCGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235866 | |

| Record name | 2-Methyl-4-[(1-methylethyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346608-66-9 | |

| Record name | 2-Methyl-4-[(1-methylethyl)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346608-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-[(1-methylethyl)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Methyl-4-(propane-2-sulfonyl)-benzoic acid, a sulfonic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid is C10H12O4S. The structural characteristics of this compound contribute to its biological activity, particularly its sulfonyl functional group which plays a crucial role in interactions with biological targets.

Research indicates that sulfonic acid derivatives can exhibit various biological activities, including antibacterial, anti-inflammatory, and analgesic effects. The mechanisms often involve the inhibition of key enzymes or pathways associated with disease processes.

Antibacterial Activity

Recent studies have demonstrated that 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid possesses significant antibacterial properties.

Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 μg/mL |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 μg/mL |

| Escherichia coli | 3.12–12.5 μg/mL |

These findings suggest that the compound is more potent than traditional antibiotics like vancomycin, which has an MIC of 0.5–1 μg/mL against similar strains .

Case Studies

- In Vitro Studies : A study evaluating the antibacterial effects of various sulfonic acid derivatives found that 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid exhibited superior activity against MRSA compared to other tested compounds.

- Mechanistic Insights : Research on the interaction of this compound with bacterial enzymes revealed that it effectively inhibits key metabolic pathways in bacteria, thereby reducing their viability. This was evidenced by a significant reduction in bacterial growth rates in the presence of the compound .

- In Vivo Studies : In animal models, administration of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid resulted in reduced inflammation and pain responses, suggesting potential applications in treating infections and inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Anti-inflammatory Properties

One of the primary applications of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid is in the development of anti-inflammatory agents. Research indicates that compounds with sulfonyl groups exhibit significant anti-inflammatory activity, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of key enzymes involved in the inflammatory process, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

1.2. Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects. By modulating pain pathways, it may serve as a therapeutic option for neuropathic pain management. Preclinical studies have shown that derivatives of sulfonamide compounds can effectively reduce pain responses without the central nervous system side effects commonly associated with traditional analgesics .

1.3. Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of sulfonamide compounds, including 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid, have revealed insights into how modifications can enhance biological activity. For instance, variations in the substituents on the aromatic ring or the sulfonyl group can significantly affect potency and selectivity towards specific biological targets .

Agricultural Applications

2.1. Herbicide Development

Research has explored the potential of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid as a herbicide or a plant growth regulator. The sulfonamide structure is known to interfere with plant metabolic processes, potentially leading to growth inhibition in unwanted weeds while being less harmful to crops .

2.2. Pesticide Formulations

The compound may also be incorporated into pesticide formulations due to its ability to enhance the efficacy of active ingredients through synergistic effects. This application is particularly relevant in integrated pest management strategies aimed at reducing chemical load while maintaining agricultural productivity .

Table 1: Summary of Biological Activities

| Activity Type | Compound Effectiveness | References |

|---|---|---|

| Anti-inflammatory | Moderate to High | |

| Analgesic | High | |

| Herbicidal | Moderate | |

| Pesticidal | High |

Case Study: Analgesic Efficacy in Animal Models

A study conducted on animal models demonstrated that 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid significantly reduced pain responses induced by nerve injury. The results indicated a reduction in pain scores compared to control groups treated with standard analgesics, suggesting its potential as a novel therapeutic agent for neuropathic pain management.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogs include:

- 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid (CAS: 1857293-46-9): Methyl at 3-position, propane-1-sulfonyl at 4-position.

- 3-Methyl-4-(propane-2-sulfonyl)-benzoic acid (CAS: 1346498-56-3): Methyl at 3-position, propane-2-sulfonyl at 4-position.

- 2-Methyl-4-(methylsulfonyl)-benzoic acid (CAS: 118939-09-6): Methyl at 2-position, smaller methylsulfonyl group at 4-position.

Table 1: Structural Comparison

| Compound | Substituent Position (Methyl) | Sulfonyl Group Type | Purity (%) |

|---|---|---|---|

| 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid | 2 | Propane-2-sulfonyl | ≥95 |

| 3-Methyl-4-(propane-1-sulfonyl)-benzoic acid | 3 | Propane-1-sulfonyl | ≥95 |

| 2-Methyl-4-(methylsulfonyl)-benzoic acid | 2 | Methylsulfonyl | >99 |

Physicochemical Properties

- Lipophilicity and Extraction Efficiency : Benzoic acid derivatives with bulkier sulfonyl groups (e.g., propane-2-sulfonyl) exhibit higher distribution coefficients (m) due to increased solubility in membrane phases, enhancing extraction rates in systems like emulsion liquid membranes. For example, benzoic acid itself is extracted faster than acetic acid due to its higher m value .

- Effective Diffusivity: The mobility of benzoic acid derivatives in membrane phases follows the order benzoic acid > acetic acid > phenol, influenced by substituent size and polarity. Propane-2-sulfonyl derivatives may exhibit intermediate diffusivity due to steric hindrance .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids highlight the importance of substituent positions (para > ortho > meta) and connectivity indices (0JA, 1JA) in predicting acute oral toxicity (LD₅₀). The propane-2-sulfonyl group in the para position may reduce toxicity compared to ortho-substituted analogs, though specific data for this compound are lacking .

Biosensor Recognition

Orthogonal biosensors (e.g., sBAD in S. cerevisiae) show stronger responses to para-substituted benzoic acids compared to meta or ortho isomers. The para-oriented propane-2-sulfonyl group in 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid may enhance biosensor sensitivity, similar to p-aminobenzoic acid (pABA) .

Table 2: Functional Comparison

| Property | 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid | 2-Methyl-4-(methylsulfonyl)-benzoic acid | Benzoic Acid |

|---|---|---|---|

| Extraction Rate (m) | High (bulky sulfonyl enhances m) | Moderate (smaller sulfonyl group) | Very High |

| Diffusivity | Moderate (steric hindrance) | Higher (less steric bulk) | Highest |

| Biosensor Sensitivity | High (para substituent) | Moderate | Low |

Sources:

Vorbereitungsmethoden

Preparation via Sulfonylation of Halogenated Benzoic Acid Derivatives

One of the primary approaches involves the sulfonylation of halogenated benzoic acid derivatives or their esters, followed by hydrolysis to yield the target acid.

- Starting Materials: 2-methyl-4-halogenated benzoic acid derivatives (e.g., 4-halophenyl alkyl sulphones or 3,4-dichlorophenyl methyl sulphone)

- Key Reagents: Sulfonyl chlorides (e.g., propane-2-sulfonyl chloride), bases such as pyridine or triethylamine, and solvents like dichloromethane or DMF.

- Reaction Conditions:

- Sulfonylation is typically performed at low temperatures (5–25°C) in polar aprotic solvents.

- Bases used are often tertiary amines or alkali metal carbonates.

- Hydrolysis of esters to acids is conducted by conventional methods, often under acidic or basic aqueous conditions.

- Catalysts: Palladium-catalyzed coupling reactions may be employed, using palladium acetate with phosphine ligands such as triphenylphosphine or 1,3-bis(diphenylphosphino)propane.

- Example: Conversion of 3,4-dichlorophenyl methyl sulphone to 2-chloro-4-methylsulfonyl phenol using potassium hydroxide in DMSO at 100–189°C, followed by further functionalization.

Use of Acid Chlorides and Anhydrides

- Acid Chlorides: The acid chloride or acid cyanide derivatives of substituted benzoic acids serve as reactive intermediates.

- Anhydrides: Trifluoromethanesulfonic anhydride (triflic anhydride) is used as a preferred anhydride reagent to activate substrates for sulfonylation or coupling reactions.

- Solvents: Halogenated alkanes (e.g., dichloromethane) or ethers are preferred solvents.

- Bases: Pyridine or triethylamine are commonly used to neutralize acid by-products and facilitate reaction progress.

Multi-Step Synthetic Sequences Involving Sulfonyl Chlorides and Diazo Transfer

- Sulfonyl chlorides such as methanesulfonyl chloride and ethanesulfonyl chloride are used to introduce sulfonyl groups onto aromatic rings.

- Diazo transfer reactions may be employed to functionalize intermediates further, using sulfonyl azides and substrates in polar solvents like acetonitrile.

- Subsequent purification steps include recrystallization from solvents such as methanol, water, or ether to isolate the target compound as crystalline solids.

Reaction Parameters and Optimization

| Parameter | Preferred Conditions/Examples | Notes |

|---|---|---|

| Temperature | 5–25°C for sulfonylation; 40–100°C for coupling | Lower temperatures favor selectivity; higher for coupling |

| Solvents | Dichloromethane, DMF, DMSO, acetonitrile, ethers | Polar aprotic solvents preferred for nucleophilic reactions |

| Bases | Pyridine, triethylamine, sodium acetate, potassium hydroxide | Non-nucleophilic bases preferred to avoid side reactions |

| Catalysts | Palladium acetate with phosphine ligands | Enhances coupling efficiency |

| Reaction Time | 1–24 hours depending on step | Optimized per reaction stage |

| Purification | Recrystallization from methanol, water, ether | Ensures high purity and crystallinity |

Research Findings and Yields

- Typical yields for sulfonylation and coupling steps range from 40% to over 90%, depending on the substrate and reaction conditions.

- Multi-step syntheses involving diazo transfer and sulfonylation achieve overall yields around 50%, with purification steps improving product quality.

- Use of trifluoromethanesulfonic anhydride and palladium catalysts significantly improves reaction rates and yields in coupling reactions.

- Sequential one-pot processes minimize intermediate handling and improve scalability for industrial applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Solvents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Sulfonylation of Halobenzoic Acids | 2-methyl-4-halogenated benzoic acids | Propane-2-sulfonyl chloride, pyridine | DCM, DMF, DMSO | 5–25°C, 1–24 h | 40–90% | Requires base, low temp for selectivity |

| Acid Chloride/Anhydride Route | Acid chlorides or anhydrides of benzoic acid | Triflic anhydride, triethylamine | Halogenated alkanes | 5–25°C | High | Efficient activation, clean reactions |

| Diazo Transfer & Sulfonylation | Sulfonyl azides, aromatic amines | Sulfonyl chlorides, acetonitrile | Acetonitrile, DCM | Ambient to 160°C | ~50% | Multi-step, involves purification |

| Sequential One-Pot Process | Amino acid derivatives, sulfonyl reagents | Acid sources, various solvents | Hydrocarbons, ethers, esters | Ambient to reflux | High | Scalable, avoids intermediate isolation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of a methyl-substituted benzoic acid precursor. For example, intermediates like 2-methylbenzoic acid can react with propane-2-sulfonyl chloride under controlled conditions. Key variables include:

- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Catalysts : Use of base catalysts (e.g., diisopropylethylamine) to enhance nucleophilic substitution efficiency .

- Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) to isolate the product.

- Data Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70°C | Maximizes ~85% |

| Solvent | Dichloromethane | Low side-reactivity |

| Molar Ratio (Acid:Sulfonylating Agent) | 1:1.2 | Prevents excess reagent accumulation |

Q. Which analytical techniques are recommended for characterizing 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid?

- Methodological Answer :

- LC-MS : For molecular weight confirmation and purity assessment. Use reverse-phase C18 columns with acetonitrile/water gradients and electrospray ionization (ESI) in negative mode .

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl and sulfonyl groups). DMSO-d₆ is preferred due to compound solubility .

- Melting Point : Differential scanning calorimetry (DSC) to determine purity (e.g., mp 137–140°C for related sulfonyl benzoic acids) .

Q. What are the key physicochemical properties affecting its reactivity in pharmaceutical applications?

- Methodological Answer :

- Hydrogen Bonding : The sulfonyl and carboxylic acid groups form intermolecular H-bonds, influencing crystal packing and solubility. For example, O-H···O bonds between carboxylic acid groups create dimers .

- Lipophilicity : LogP values (~2.5–3.0) predict membrane permeability, critical for drug absorption.

- Acidity : pKa of the carboxylic acid group (~4.2) affects ionization under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., dihedral angles between aromatic rings). For example, a dihedral angle of 82.39° was observed in a related benzamide derivative .

- Isotopic Labeling : Use deuterated analogs to clarify overlapping NMR signals.

- DFT Calculations : Compare experimental IR/Raman spectra with computational predictions to validate bond vibrations .

Q. What mechanisms underlie its biological activity in pharmaceutical intermediate applications?

- Methodological Answer :

- Enzyme Inhibition : The sulfonyl group may act as a hydrogen-bond acceptor in active sites (e.g., vasopressin receptor antagonism).

- Metabolic Stability : Assess cytochrome P450 interactions using hepatic microsome assays.

- In Silico Docking : Molecular dynamics simulations to predict binding affinities for target proteins .

Q. What strategies improve the stability of 2-Methyl-4-(propane-2-sulfonyl)-benzoic acid under varying storage conditions?

- Methodological Answer :

- pH Control : Store in slightly acidic buffers (pH 4–5) to prevent hydrolysis of the sulfonyl group.

- Light Sensitivity : Use amber vials to avoid photodegradation, as UV exposure can cleave sulfonyl bonds .

- Thermal Stability : DSC studies show degradation above 200°C; avoid prolonged heating during processing .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS software) using force fields like CHARMM.

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles .

- QSAR Models : Correlate substituent electronic effects (Hammett σ constants) with bioactivity .

Q. What experimental designs are optimal for studying degradation pathways in environmental or biological systems?

- Methodological Answer :

- Isotope Tracing : Use ¹⁴C-labeled compounds to track degradation products via LC-MS/MS .

- Biotic/Abiotic Studies : Compare degradation rates in sterile vs. microbial-rich environments. For example, benzoic acid degradation is 3× faster in Saccharomyces cerevisiae-inoculated media .

- Advanced Analytics : Non-target screening (NTS) with high-resolution MS to identify unknown metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.